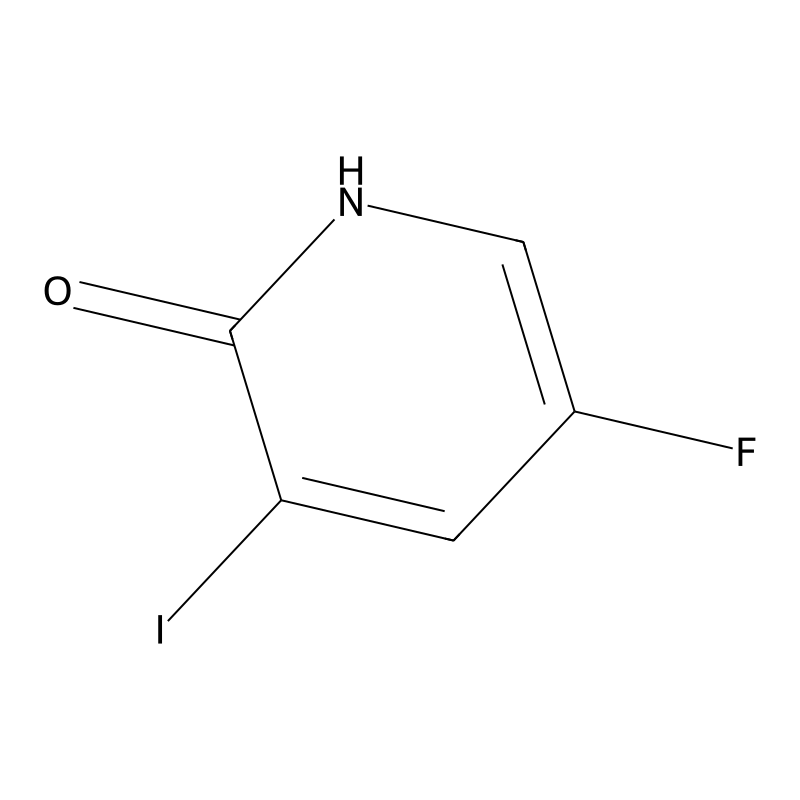

5-Fluoro-3-iodo-pyridin-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorinated pyridines, which “5-Fluoro-3-iodo-pyridin-2-ol” is a type of, have been the subject of much research due to their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .

Fluoropyridines have found use in the development of new agricultural products with improved physical, biological, and environmental properties . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .

5-Fluoro-3-iodo-pyridin-2-ol is a heterocyclic compound characterized by a pyridine ring substituted with both fluorine and iodine atoms, as well as a hydroxyl group. Its molecular formula is with a molecular weight of approximately 238.99 g/mol. The compound is notable for its potential applications in pharmaceuticals and agrochemicals due to the presence of halogen substituents, which can significantly influence biological activity and chemical reactivity .

Currently, there is no documented information regarding the specific mechanism of action of 5-Fluoro-3-iodo-pyridin-2-ol in biological systems. However, its potential applications in proteomics research suggest possibilities for interaction with proteins. The combination of the aromatic ring and the functional groups (hydroxyl and fluoro) might allow for binding to specific protein targets, but further research is needed to elucidate this aspect [].

The reactivity of 5-Fluoro-3-iodo-pyridin-2-ol can be attributed to its functional groups. It can participate in various nucleophilic substitution reactions, particularly due to the presence of the hydroxyl group, which can act as a leaving group under certain conditions. The compound may also undergo:

- Halogen exchange reactions: where the iodine atom can be replaced by other nucleophiles.

- Condensation reactions: particularly with carbonyl compounds, forming more complex structures.

- Reduction reactions: converting the hydroxyl group into different functional groups depending on the reducing agent used .

5-Fluoro-3-iodo-pyridin-2-ol exhibits significant biological activity, making it a candidate for pharmaceutical applications. Preliminary studies indicate that it may possess antibacterial and antifungal properties. The halogen substituents are known to enhance lipophilicity and bioavailability, which are crucial for drug design. Additionally, its structure allows for interactions with various biological targets, potentially influencing metabolic pathways and enzyme activities .

Several methods have been reported for synthesizing 5-Fluoro-3-iodo-pyridin-2-ol:

- Halogenation of Pyridinols: Starting with pyridin-2-ol, fluorination can be achieved using fluorinating agents followed by iodination.

- Nucleophilic Substitution: Reacting 5-fluoropyridin-2-ol with iodine in the presence of suitable solvents can yield the desired compound.

- Multi-step Synthesis: A more complex synthetic route may involve multiple steps where intermediates are formed and subsequently transformed into 5-Fluoro-3-iodo-pyridin-2-ol through selective functionalization .

The primary applications of 5-Fluoro-3-iodo-pyridin-2-ol include:

- Pharmaceutical Development: As a building block in the synthesis of biologically active compounds.

- Agrochemicals: Potential use in developing new pesticides or herbicides due to its biological activity.

- Research Reagent: Utilized in various chemical biology studies to understand biological mechanisms involving pyridine derivatives .

Interaction studies of 5-Fluoro-3-iodo-pyridin-2-ol focus on its binding affinity and selectivity towards specific biological targets, such as enzymes or receptors. Preliminary data suggest that the compound may interact with certain proteins involved in metabolic pathways, although detailed pharmacokinetic studies are necessary to elucidate its mechanism of action fully. Additionally, its interactions with other drugs or compounds are crucial for understanding potential synergies or antagonistic effects in therapeutic settings .

Several compounds share structural similarities with 5-Fluoro-3-iodo-pyridin-2-ol, which can provide insights into its uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 5-Fluoro-pyridin-2-ol | 68426-43-1 | Lacks iodine; primarily studied for antifungal activity. |

| 3-Iodo-pyridin-2(1H)-one | 1568-67-6 | Contains an oxygen atom; used in organic synthesis. |

| 6-Fluoro-pyridin-3(2H)-one | 685517-71-9 | Different position of fluorine; explored for medicinal chemistry applications. |

| 5-Iodo-pyridin-2(1H)-one | 1806294-25-6 | Similar halogenation pattern; studied for its reactivity profile. |

The uniqueness of 5-Fluoro-3-iodo-pyridin-2-ol lies in its specific combination of fluorine and iodine substituents on the pyridine ring, which may enhance its biological activity compared to other similar compounds .

The compound features a pyridine ring system with three distinct substituents:

- Fluorine at position 5

- Iodine at position 3

- Hydroxyl group at position 2

This arrangement creates a polarized electronic environment, with the hydroxyl group acting as both hydrogen bond donor and proton source. The molecular formula C₅H₃FINO (MW 238.99 g/mol) reflects its halogen-rich composition.

Stereoelectronic Features

- Iodine's polarizability: The large atomic radius of iodine (206 pm vs. fluorine 64 pm) induces significant σ-hole effects, enhancing electrophilic aromatic substitution potential.

- Fluorine's electron-withdrawing effect: The -I and -M effects of fluorine increase ring electron deficiency (Hammett σₚ = +0.78), directing incoming nucleophiles to specific positions.

- Tautomeric equilibrium: The 2-hydroxypyridine moiety exists in equilibrium with its pyridone form (2-pyridone), with NMR studies showing ≈60:40 preference for the keto form in CDCl₃.

Spectroscopic Signatures

X-ray crystallography reveals a nearly planar pyridine ring (deviation <0.05 Å) with intermolecular O-H···N hydrogen bonds forming dimeric units in the solid state.

5-Fluoro-3-iodo-pyridin-2-ol is a heterocyclic organic compound with the molecular formula C5H3FINO and a molecular weight of 238.99 g/mol [1] [2]. The compound is registered under CAS number 1186311-05-6 and has been assigned the MDL number MFCD12922725 [3] [4]. According to the International Union of Pure and Applied Chemistry nomenclature, the compound is systematically named as 5-fluoro-3-iodo-1H-pyridin-2-one [2] [4].

The molecular structure features a pyridine ring with three distinct substituents: a fluorine atom at the 5-position, an iodine atom at the 3-position, and a hydroxyl group at the 2-position. The Simplified Molecular Input Line Entry System representation is C1=C(C(=O)NC=C1F)I, while the International Chemical Identifier is InChI=1S/C5H3FINO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) with the corresponding InChI Key being KCBSXUQSZXQHQM-UHFFFAOYSA-N [5] [4].

Physical State and Appearance

At room temperature, 5-Fluoro-3-iodo-pyridin-2-ol exists as a solid [3] [4]. The compound requires careful storage conditions to maintain its stability, with recommended storage temperatures of -4°C for short-term storage of 1-2 weeks and -20°C for longer storage periods of 1-2 years [5].

Thermal Properties

Melting and Boiling Points

The melting point of 5-Fluoro-3-iodo-pyridin-2-ol has not been definitively established, with current literature reporting "no data available" for this critical thermal property [5]. However, the compound exhibits a predicted boiling point of 272.1±35.0°C at 760 mmHg [5], indicating significant thermal stability under standard atmospheric conditions.

Thermal Stability and Decomposition

The thermal stability of 5-Fluoro-3-iodo-pyridin-2-ol is influenced by its halogenated structure. Upon thermal decomposition, the compound may generate hazardous decomposition products including carbon oxides, hydrogen fluoride, hydrogen iodide, and nitrogen oxides [6]. The specific decomposition temperature remains unreported in current literature [7].

Density and Mass Properties

The density of 5-Fluoro-3-iodo-pyridin-2-ol has been calculated to be 2.2±0.1 g/cm³ [5], indicating a relatively high density due to the presence of the heavy iodine atom. The exact mass is reported as 238.92434 Da [1] [2], which corresponds closely to the molecular weight of 238.99 g/mol.

Solubility and Partition Properties

The compound exhibits an XLogP3-AA value of 0.7 [1] [2], indicating moderate lipophilicity. This partition coefficient suggests that the compound has balanced hydrophilic and lipophilic characteristics, which may influence its solubility in various solvents and biological systems. The molecular structure contains one hydrogen bond donor and two hydrogen bond acceptors [1] [2], which affects its intermolecular interactions and solubility properties.

Vapor Properties

The vapor pressure of 5-Fluoro-3-iodo-pyridin-2-ol is extremely low, measured at 0.0±0.6 mmHg at 25°C [5]. This low vapor pressure indicates that the compound has minimal volatility at ambient temperature, which is consistent with its solid state and relatively high molecular weight.

Flash Point and Flammability

The flash point of 5-Fluoro-3-iodo-pyridin-2-ol has been calculated to be 118.3±25.9°C [5]. This relatively high flash point suggests that the compound requires significant heating before it can ignite, contributing to its safety profile during handling and storage.

Molecular Geometry and Electronic Properties

The molecular structure of 5-Fluoro-3-iodo-pyridin-2-ol is characterized by zero rotatable bonds [1] [2], indicating a rigid molecular framework. The polarizability of the molecule is 15.5±0.5 × 10⁻²⁴ cm³ [5], which reflects the electron distribution and the ability of the molecule to form induced dipoles under external electric fields.

Spectroscopic Properties

While specific spectroscopic data for 5-Fluoro-3-iodo-pyridin-2-ol is limited in current literature, the compound's structure suggests it would exhibit characteristic absorption bands in infrared spectroscopy corresponding to the pyridine ring, carbon-halogen bonds, and the hydroxyl group. The presence of both fluorine and iodine atoms would contribute to distinctive nuclear magnetic resonance signals due to their different magnetic properties and chemical environments.

Comparative Analysis with Related Compounds

The physical and chemical properties of 5-Fluoro-3-iodo-pyridin-2-ol can be compared with similar halogenated pyridine derivatives. For instance, 5-Fluoro-2-iodopyridin-3-ol, a positional isomer, shares the same molecular formula but exhibits different physical properties due to the altered substitution pattern [1] [8]. The presence of both fluorine and iodine substituents creates a unique electronic environment that distinguishes this compound from mono-halogenated pyridine derivatives.

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 238.99 g/mol | Calculated [1] [2] |

| Exact Mass | 238.92434 Da | Mass spectrometry [1] [2] |

| Density | 2.2±0.1 g/cm³ | Calculated [5] |

| Boiling Point | 272.1±35.0°C at 760 mmHg | Predicted [5] |

| Flash Point | 118.3±25.9°C | Calculated [5] |

| Vapor Pressure | 0.0±0.6 mmHg at 25°C | Calculated [5] |

| XLogP3-AA | 0.7 | Calculated [1] [2] |

| Hydrogen Bond Donors | 1 | Calculated [1] [2] |

| Hydrogen Bond Acceptors | 2 | Calculated [1] [2] |

| Rotatable Bonds | 0 | Calculated [1] [2] |

| Polarizability | 15.5±0.5 × 10⁻²⁴ cm³ | Calculated [5] |